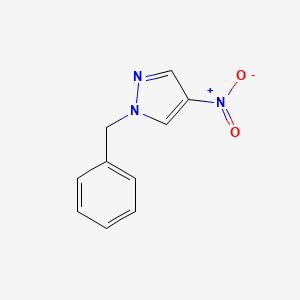

1-Benzyl-4-nitro-1H-pyrazole

Übersicht

Beschreibung

1-Benzyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms

Vorbereitungsmethoden

1-Benzyl-4-nitro-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of hydrazones with appropriate aldehydes or ketones under oxidative conditions . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a building block in a [3+2] cycloaddition reaction with terminal alkynes . Industrial production methods often involve the use of palladium-catalyzed coupling reactions or copper-catalyzed aerobic oxidative cyclization .

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group at position 4 undergoes catalytic hydrogenation to form 1-benzyl-1H-pyrazol-4-amine, a reaction critical for generating bioactive intermediates.

Conditions and Reagents

-

Catalyst : 10% Palladium on carbon (Pd/C)

-

Reductant : Hydrogen gas (H₂)

-

Solvent : Methanol

-

Temperature : 15°C

-

Duration : 16 hours

Mechanism :

The reaction proceeds via adsorption of hydrogen onto the Pd/C surface, facilitating electron transfer to reduce the nitro group (-NO₂) to an amino group (-NH₂).

Applications :

-

The resulting amine serves as a precursor for pharmaceuticals, including Receptor Interacting Protein 1 (RIP1) kinase inhibitors .

Copper-Catalyzed C–H Arylselenation

This reaction introduces arylselenyl groups at the C5 position of the pyrazole ring, enabling structural diversification.

Conditions and Reagents

-

Catalyst : CuBr (0.1 equiv)

-

Base : K₂CO₃ (3 equiv)

-

Substrate : Diphenyl diselenide (1 equiv)

-

Solvent : DMSO

-

Temperature : 110°C

Key Observations :

-

Exclusive selectivity for C5 functionalization due to electronic effects of the nitro group.

-

Substituted iodobenzenes (e.g., o-fluoroiodobenzene) yield products with 67–77% efficiency .

Structural Modifications for Drug Development

The nitro group and benzyl substituent have been modified to enhance biological activity:

| Modification | Biological Impact |

|---|---|

| Nitro → Amino | Increased RIP1 kinase inhibition (Kd = 0.078 μM) |

| Benzyl → 2,4-Dichlorobenzyl | Improved necroptosis inhibition (EC₅₀ = 0.160 μM) |

| Addition of ethyl group | Enhanced pancreas protection in murine models |

Reaction Comparison Table

Mechanistic Insights

-

Nitro Group Activation : The electron-withdrawing nitro group directs electrophilic substitution to the C5 position by deactivating adjacent sites .

-

Benzyl Group Stability : The N1-benzyl substituent remains intact under hydrogenation and selenation conditions, demonstrating robustness in diverse reaction environments .

Wissenschaftliche Forschungsanwendungen

Chemistry

1-Benzyl-4-nitro-1H-pyrazole serves as an important building block for synthesizing complex heterocyclic compounds. Its nitro group allows for various chemical transformations, including reduction to amino derivatives or substitution reactions with other functional groups.

Biology

Research has indicated that this compound exhibits significant biological activities, particularly in:

- Antimicrobial Activity: Effective against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for new antibiotics.

- Antioxidant Properties: Demonstrated antioxidant activity through various assays, indicating its potential in combating oxidative stress.

Medicine

The compound is being explored for its therapeutic potential:

- Anticancer Activity: Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the induction of apoptosis through reactive oxygen species generation.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer potential of pyrazole derivatives, modifications to the nitro group significantly enhanced cytotoxicity against colorectal cancer cells. The mechanism involved the induction of apoptosis via reactive oxygen species (ROS) generation.

Industry

This compound is utilized in the production of advanced materials with specific properties, including:

- Agrochemicals: As an intermediate in the synthesis of pesticides and herbicides.

- Pharmaceuticals: Used in developing new drugs targeting various diseases due to its diverse biological activities.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against a range of bacteria |

| Antioxidant | Exhibits scavenging activity against free radicals |

| Anticancer | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Modulates activity through interaction with specific enzymes |

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Benzyl-3-nitro-1H-pyrazole | Similar structure, different position of nitro | Moderate anticancer activity |

| 1-Benzyl-4-amino-1H-pyrazole | Reduced nitro to amino group | Enhanced antimicrobial properties |

| 1-Benzyl-4-chloro-1H-pyrazole | Chlorine substitution at 4-position | Increased enzyme inhibition |

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:

- 1-(3-Methylbenzyl)-4-nitro-1H-pyrazole

- 1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole

- 1-(4-Bromobenzyl)-4-nitro-1H-pyrazole

- 1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole

These compounds share a similar pyrazole core structure but differ in the substituents attached to the benzyl group. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from these related compounds .

Biologische Aktivität

1-Benzyl-4-nitro-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a benzyl group and a nitro group at specific positions. The presence of the nitro group enhances the compound's reactivity, making it a valuable candidate for further chemical modifications and biological evaluations.

| Property | Value |

|---|---|

| Molecular Formula | C10H9N3O2 |

| Molecular Weight | 201.19 g/mol |

| CAS Number | 88095-61-8 |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including E. coli and S. aureus . Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : The compound has been investigated for its anticancer effects, particularly in inhibiting tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production, which are critical in cancer progression . In vitro studies have demonstrated that certain derivatives of pyrazole can induce apoptosis in cancer cells.

- Anti-inflammatory Effects : this compound has been reported to exhibit anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines . This property is particularly relevant for conditions such as rheumatoid arthritis and colitis.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that may inhibit specific enzymes involved in inflammatory and metabolic pathways.

- Receptor Interaction : Research suggests that this compound can act as an agonist or antagonist for estrogen receptors, influencing estrogen signaling pathways . This dual action could have implications for hormone-related diseases.

- Cell Membrane Penetration : The benzyl group enhances the lipophilicity of the compound, facilitating its penetration into cell membranes and increasing its bioavailability .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

- Study on Antimicrobial Activity : A series of novel pyrazole derivatives were synthesized and tested against E. coli and S. aureus. Compounds demonstrated varying degrees of activity, with some achieving inhibition rates comparable to standard antibiotics .

- Anti-inflammatory Research : In a study evaluating the anti-inflammatory properties of pyrazole derivatives, certain compounds showed up to 85% inhibition of TNF-α at concentrations significantly lower than traditional anti-inflammatory drugs .

Eigenschaften

IUPAC Name |

1-benzyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZHZCMFLIKMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359583 | |

| Record name | 1-Benzyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88095-61-8 | |

| Record name | 1-Benzyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.